molecular formula C7H4FNO2 B1312674 6-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-24-9

6-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No. B1312674
CAS RN: 99822-24-9
M. Wt: 153.11 g/mol
InChI Key: IKEBFZVFBZYVLM-UHFFFAOYSA-N
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Description

“6-Fluorobenzo[d]isoxazol-3(2H)-one” is a chemical compound with the molecular formula C8H6FNO2 . It is used in research and has a molecular weight of 167.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of “6-Fluorobenzo[d]isoxazol-3(2H)-one” includes 11 heavy atoms, 9 aromatic heavy atoms, and 1 rotatable bond . It has 3 H-bond acceptors and 1 H-bond donor .


Physical And Chemical Properties Analysis

“6-Fluorobenzo[d]isoxazol-3(2H)-one” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.49 .

Scientific Research Applications

Summary of the Application

“6-Fluorobenzo[d]isoxazol-3-ylamine” is used in the synthesis of 2,4,5-substituted pyrimidine derivatives .

Methods of Application or Experimental Procedures

The reaction involves the use of 1,2-dimethylsulfoxide (DMSO) mediated transannulation of benzo[d]isoxazol-3-amine. The reaction conditions involve heating the reactants in DMSO for 5 hours .

Results or Outcomes

The reaction yields a variety of 2,4,5-substituted pyrimidine derivatives. The exact yield depends on the specific reaction conditions and reactants used .

2. Application in Fluorescence Cell Imaging

Summary of the Application

Derivatives of “6-Fluorobenzo[d]isoxazol-3-ylamine” are used as fluorescent probes for imaging lipid droplets in cancer cells .

Methods of Application or Experimental Procedures

A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents .

Results or Outcomes

Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells. A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .

3. Application in Pharmaceutical Industry

Summary of the Application

“6-Fluorobenzo[d]isoxazol-3-ylamine” is used in the synthesis of Risperidone Quaternary Salt .

Methods of Application or Experimental Procedures

The specific methods of synthesis are proprietary to the pharmaceutical industry .

Results or Outcomes

Risperidone Quaternary Salt is a derivative of Risperidone, an antipsychotic medication .

4. Application in Antibiotics

Summary of the Application

An isoxazolyl group, which includes “6-Fluorobenzo[d]isoxazol-3-ylamine”, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .

Methods of Application or Experimental Procedures

The specific methods of synthesis are proprietary to the pharmaceutical industry .

Results or Outcomes

These antibiotics are used to treat a variety of bacterial infections .

5. Application in Anticancer Research

Summary of the Application

Derivatives of “6-Fluorobenzo[d]isoxazol-3-ylamine” have revealed a wide variety of applications such as anticancer .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are part of ongoing research .

Results or Outcomes

The outcomes of this research could potentially lead to new treatments for cancer .

6. Application in Green Pesticide Research

Summary of the Application

“6-Fluorobenzo[d]isoxazol-3-ylamine” is used in the synthesis of green pesticides .

Methods of Application or Experimental Procedures

The specific methods of synthesis are part of ongoing research .

Results or Outcomes

The outcomes of this research could potentially lead to new, environmentally friendly pesticides .

properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEBFZVFBZYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463259
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[d]isoxazol-3(2H)-one

CAS RN

99822-24-9
Record name 6-Fluoro-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99822-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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